molecular formula C18H20ClN5O6 B12793468 Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- CAS No. 81711-69-5

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy-

Cat. No.: B12793468
CAS No.: 81711-69-5
M. Wt: 437.8 g/mol
InChI Key: KEMVMBHOGQWFSN-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Information

The compound’s systematic IUPAC name is derived from its structural features:

  • Parent structure : A benzene ring (benzenamine) substituted with an azo group (-N=N-) linked to a 2-chloro-4,6-dinitrophenyl group.
  • Substituents : Two ethoxy groups (-OCH2CH3) at positions 2 and 5 of the benzenamine ring, along with two ethyl groups (-CH2CH3) attached to the amine nitrogen.

The resulting name is 4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline .

Property Value Source
CAS Registry Number 81711-69-5
IUPAC Name 4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline

Molecular Formula and Weight Analysis

The compound’s molecular formula, C18H20ClN5O6 , reflects its 18-carbon backbone with chlorine, nitrogen, and oxygen atoms. Key features include:

  • Azo linkage : The -N=N- group connects the benzenamine and chlorodinitrophenyl moieties.
  • Functional groups : Methoxy (-OCH3), ethylamino (-N(CH2CH3)2), and nitro (-NO2) groups.
Property Value
Molecular Formula C18H20ClN5O6
Molecular Weight 437.834 g/mol
Elemental Composition C: 49.38%, H: 4.60%, Cl: 8.10%, N: 16.00%, O: 21.92%

Structural Representations :

  • SMILES : CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC
  • InChI : InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3

EINECS/EC Number and Regulatory Classification

The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns this compound the identifier 279-800-9 . Regulatory classifications include:

Regulatory Body Classification/Status Source
EPA TSCA Active (PMN-compliant)
New Zealand EPA Approved for use as a component in group-standard products
Australian Inventory Listed under commercial chemicals

Properties

CAS No.

81711-69-5

Molecular Formula

C18H20ClN5O6

Molecular Weight

437.8 g/mol

IUPAC Name

4-[(2-chloro-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-2,5-dimethoxyaniline

InChI

InChI=1S/C18H20ClN5O6/c1-5-22(6-2)14-10-16(29-3)13(9-17(14)30-4)20-21-18-12(19)7-11(23(25)26)8-15(18)24(27)28/h7-10H,5-6H2,1-4H3

InChI Key

KEMVMBHOGQWFSN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)OC)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthesis of 2-chloro-4,6-dimethoxypyrimidine Derivatives

Although the target compound is an azo derivative of benzenamine, the preparation of the 2-chloro-4,6-dimethoxy aromatic moiety is a critical precursor step. Two main synthetic routes are reported for preparing 2-chloro-4,6-dimethoxypyrimidine, which is structurally related to the chloro-dinitrophenyl part of the azo compound:

  • Three-step method involving salifying, cyanamide reaction, and condensation :
    This method starts with malononitrile, methanol, and a composite solvent under hydrogen chloride pressure to form dimethyl propylene diimine dihydrochloride (salifying). This intermediate undergoes cyanamide reaction to yield 3-amino-3-methoxy-N-cyano-2-propylene imine, followed by a condensation reaction catalyzed under acidic conditions to produce 2-chloro-4,6-dimethoxypyrimidine with high purity and yield (up to 99% content).

  • Alternative synthesis via acetyl chloride addition :
    Malononitrile and methanol react with acetyl chloride at low temperature to form 1,3-dimethyl propionamidine dihydrochloride, which then reacts with alkali and cyanamide to form 3-amino-3-methoxy-N-cyano-2-propionamidine. Subsequent reaction with hydrogen chloride yields the 2-chloro-4,6-dimethoxypyrimidine.

These methods emphasize controlled temperature, pressure, and solvent systems to optimize yield and purity, with composite solvents including dimethylformamide, dimethylacetamide, and others to facilitate reactions.

Preparation of Substituted Benzenamine Derivatives

The benzenamine portion, substituted with N,N-diethyl and dimethoxy groups, is typically prepared by nucleophilic substitution and diazotization reactions:

  • Nucleophilic substitution reactions on chloro-substituted aromatic rings with secondary amines (e.g., diethylamine) are well-documented, often facilitated by the presence of electron-withdrawing groups such as nitro substituents that activate the ring for substitution.

  • The introduction of methoxy groups at specific positions (2,5-dimethoxy) is achieved via methylation of hydroxy precursors or direct substitution on appropriately functionalized aromatic rings.

Formation of the Azo Linkage

The azo (-N=N-) bond formation is a key step in synthesizing the target compound:

This step requires careful control of reaction conditions to avoid side reactions and ensure high coupling efficiency.

Purification and Characterization

  • The crude azo compound is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 with mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for mass spectrometry compatibility.

  • The purified compound is characterized by molecular weight (approx. 437.8 g/mol), molecular formula C18H20ClN5O6, and confirmed by spectroscopic methods (UV-Vis, NMR, MS).

Summary Table of Preparation Steps

Step No. Process Key Reagents/Conditions Outcome/Notes
1 Salifying reaction Malononitrile, methanol, composite solvent, HCl Formation of dimethyl propylene diimine dihydrochloride intermediate
2 Cyanamide reaction Potassium hydroxide, cyanamide, aqueous medium Formation of 3-amino-3-methoxy-N-cyano intermediate
3 Condensation reaction Catalyst, HCl gas, complexing agent, methanol Synthesis of 2-chloro-4,6-dimethoxypyrimidine crystals
4 Nucleophilic substitution Secondary amines (N,N-diethylamine), aromatic chlorides Introduction of N,N-diethyl groups on benzenamine ring
5 Diazotization Nitrous acid, acidic conditions, low temperature Formation of diazonium salt from substituted benzenamine
6 Azo coupling 2-chloro-4,6-dinitrophenyl derivative, diazonium salt Formation of azo linkage yielding final compound
7 Purification RP-HPLC with acetonitrile/water/phosphoric acid Isolation of pure azo compound suitable for analysis

Research Findings and Considerations

  • The multi-step synthesis requires precise control of reaction parameters such as temperature (often 0-25 °C for diazotization and coupling), solvent composition, and pH to maximize yield and purity.

  • The presence of electron-withdrawing nitro groups on the phenyl ring facilitates nucleophilic aromatic substitution and azo coupling reactions, enhancing reaction efficiency.

  • The use of composite solvents in the preparation of 2-chloro-4,6-dimethoxypyrimidine improves solubility and reaction kinetics, leading to higher yields (up to 99% purity) compared to older methods with lower yields (30-55%).

  • The final azo compound’s purity and identity are confirmed by advanced chromatographic and spectrometric techniques, ensuring suitability for applications such as dye intermediates or analytical standards.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso derivatives, amines, hydrazines, and various substituted aromatic compounds .

Scientific Research Applications

Synthetic Routes and Production

The synthesis of this compound typically involves a diazotization reaction followed by azo coupling. The process includes:

  • Nitration of Chlorobenzene : Producing 2-chloro-4,6-dinitroaniline.
  • Diazotization : Utilizing sodium nitrite and hydrochloric acid to form the diazonium salt.
  • Azo Coupling : Coupling the diazonium salt with N,N-diethyl-2,5-dimethoxyaniline under alkaline conditions.

In industrial settings, continuous flow reactors are often used to scale up production while maintaining quality control.

Analytical Chemistry

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- serves as a dye in analytical chemistry for the detection and quantification of various substances. Its intense color allows for easy visualization in assays.

Biological Applications

This compound is utilized in staining techniques to visualize cellular components under a microscope. Its ability to bind to specific biological targets has led to investigations into its potential use in drug delivery systems.

Industrial Uses

The compound is employed in the production of colored plastics, textiles, and inks due to its vibrant coloration and stability under various conditions.

Toxicological Considerations

Due to the presence of dinitro groups, the toxicological profile of this compound requires careful evaluation. Potential adverse effects include:

  • Skin Irritation : Possible allergic reactions upon contact.
  • Carcinogenic Potential : Linked to the metabolic conversion of azo dyes into aromatic amines.

Table 1: Summary of Toxicological Data

PropertyValue/Description
LogP5.75
Potential GenotoxicityYes (due to aromatic amine release)
Skin IrritationPossible
CarcinogenicityPotential based on structural analogs

Case Studies

  • Azo Dyes and Antimicrobial Activity :
    Research indicates that similar azo compounds exhibit significant antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively.
  • Genotoxic Effects of Azo Compounds :
    Investigations into genotoxicity have revealed that exposure to this class of compounds may lead to DNA damage, necessitating further studies on safety and environmental impact.
  • Environmental Impact :
    The degradation products of azo compounds can pose environmental risks, emphasizing the need for responsible use and disposal practices in industrial applications.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in their activity. The pathways involved often include redox reactions and covalent binding to biological macromolecules .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property Target Compound (81711-69-5) CAS 6373-90-6 CAS 77390-62-6
Molecular Formula C₁₈H₂₀ClN₅O₆ C₁₅H₁₆N₄O₃ C₂₃H₂₁ClN₆O₅ (estimated)
Molecular Weight (g/mol) 437.834 ~308.32 ~520.91
Substituents Cl, 2×NO₂, diethyl, dimethoxy NO₂, methoxy, dimethyl Cl, 2×NO₂, methoxypropyl
Boiling Point (°C) 598.8 Not reported Not reported
Regulatory Status TSCA 12(b) regulated No data TSCA 12(b) regulated

Biological Activity

Benzenamine, 4-((2-chloro-4,6-dinitrophenyl)azo)-N,N-diethyl-2,5-dimethoxy- (CAS Number: 81711-69-5) is an azo compound characterized by its unique chemical structure and potential biological activities. This compound features a complex arrangement that includes a dinitrophenyl group, which is known for its reactivity and potential toxicity. Understanding the biological activity of this compound is crucial for assessing its safety and applications in various fields, including pharmaceuticals and industrial chemistry.

The molecular formula of the compound is C18H20ClN5O6C_{18}H_{20}ClN_{5}O_{6}, with a molecular weight of 437.84 g/mol. The InChI Key for this compound is KEMVMBHOGQWFSN-UHFFFAOYSA-N. The LogP value of 5.75 indicates a high lipophilicity, suggesting potential bioaccumulation in biological systems .

Biological Activity Overview

The biological activity of azo compounds like Benzenamine derivatives can vary significantly based on their structure. Key areas of interest include:

Toxicological Considerations

Due to the presence of dinitro groups and the potential for metabolic activation leading to toxic metabolites, the toxicological profile of this compound warrants careful evaluation. Studies have shown that exposure to similar azo compounds can result in adverse effects such as:

  • Skin Irritation : Contact with skin may lead to irritation or allergic reactions.
  • Carcinogenic Potential : The metabolic conversion of azo dyes into aromatic amines has been linked to increased cancer risk in animal models.

Table 1: Summary of Toxicological Data

PropertyValue/Description
LogP5.75
Potential GenotoxicityYes (due to aromatic amine release)
Skin IrritationPossible
CarcinogenicityPotential based on structural analogs

Case Studies

  • Azo Dyes and Antimicrobial Activity :
    • A study evaluated various azo dyes, including derivatives similar to Benzenamine compounds, demonstrating significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The results suggest that structural modifications can enhance antimicrobial properties .
  • Genotoxic Effects of Azo Compounds :
    • Research involving azo dyes has shown that certain compounds can induce DNA damage in vitro, raising concerns about their safety in consumer products such as textiles and cosmetics .
  • Environmental Impact :
    • Investigations into the environmental persistence of azo compounds indicate that they can undergo reductive cleavage in anaerobic conditions, leading to the formation of potentially harmful metabolites .

Q & A

Q. What are the recommended synthetic pathways for this azo compound, and how can reaction conditions be optimized?

The synthesis typically involves diazotization of 2-chloro-4,6-dinitroaniline followed by azo coupling with N,N-diethyl-2,5-dimethoxybenzenamine.

  • Step 1 (Diazotization): Use NaNO₂ in HCl at 0–5°C to generate the diazonium salt. Excess acid prevents premature decomposition .
  • Step 2 (Coupling): React the diazonium salt with the coupling component under alkaline conditions (pH 8–10) to favor electrophilic substitution on the aromatic ring. Temperature control (10–15°C) minimizes side reactions .
  • Optimization: Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio of diazonium salt to coupling agent) and use inert atmospheres to stabilize intermediates.
StepReaction TypeKey Reagents/ConditionsCritical Parameters
1DiazotizationNaNO₂, HCl, 0–5°CpH < 2, rapid cooling
2Azo CouplingAlkaline buffer (e.g., NaHCO₃)pH 8–10, 10–15°C

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation?

  • 1H/13C NMR: Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ 3.2–3.8 ppm), and diethylamino substituents (δ 1.1–1.3 ppm for CH₃, δ 3.3–3.6 ppm for N-CH₂). Coupling patterns in the aromatic region confirm substitution positions .
  • IR Spectroscopy: Detect N=N stretching (1420–1480 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹ for asymmetric stretch) .
  • Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns consistent with the azo linkage.
  • HPLC-PDA: Purity analysis using a C18 column with UV detection at λmax (~450–550 nm for azo compounds) .

Advanced Questions

Q. How can researchers resolve contradictions in reported stability data under varying environmental conditions?

Discrepancies may arise from differences in pH, light exposure, or solvent systems.

  • Methodology:
  • Conduct accelerated stability studies: Expose the compound to UV light (300–400 nm), varying pH (1–13), and temperatures (25–60°C).
  • Monitor degradation via HPLC-UV/Vis and LC-MS to identify breakdown products (e.g., nitro group reduction or azo bond cleavage).
  • Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life under standard conditions .
    • Data Reconciliation: Compare degradation pathways across studies. For example, nitro groups may reduce to amines under acidic conditions, altering reactivity .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. The electron-withdrawing nitro and chloro groups lower LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study aggregation tendencies.
  • QSPR Models: Corrogate substituent effects (e.g., Hammett σ constants) with experimental UV-Vis absorption maxima to design derivatives with tailored photochemical properties .

Q. What experimental designs are suitable for evaluating its potential as a biochemical probe?

  • Enzyme Inhibition Assays: Test against oxidoreductases (e.g., cytochrome P450) using fluorogenic substrates. Monitor activity loss via fluorescence quenching .
  • Cellular Uptake Studies: Use confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) to track subcellular localization.
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., serum albumin) and assess thermodynamic parameters (ΔH, ΔS) .

Methodological Considerations

  • Safety Protocols: Despite limited toxicity data, adhere to TSCA Section 12(b) regulations (EPA) for handling and disposal. Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity of nitroaromatics .
  • Data Reproducibility: Document reaction conditions (e.g., stirring rate, cooling time) meticulously, as azo couplings are sensitive to kinetic control .

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